Phentolamine hydrochloride

Descripción general

Descripción

El Clorhidrato de Fenolamina es un bloqueador alfa-adrenérgico no selectivo y reversible que induce vasodilatación. Se utiliza principalmente para controlar episodios hipertensivos, diagnosticar feocromocitoma, tratar reacciones en el sitio de administración de norepinefrina y revertir la anestesia de tejidos blandos y la midriasis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Clorhidrato de Fenolamina puede sintetizarse utilizando 3-hidroxi-4-metildifenilamina y clorometilimidazolina clorhidrato como materias primas. La reacción implica condensación en tolueno, seguida de regulación del pH y alcalinización para obtener Fenolamina. El producto final se salifica luego en alcohol isopropílico y se refina en un solvente mixto de etanol-acetato de etilo .

Métodos de Producción Industrial: La producción industrial del Clorhidrato de Fenolamina implica el uso de cloroacetonitrilo y etilendiamina en condiciones alcalinas para obtener clorhidrato de alfa-clorometilimidazolina. Este intermedio se hace reaccionar luego con 3-hidroxi-4-metildifenilamina en xileno para generar Clorhidrato de Fenolamina .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Clorhidrato de Fenolamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La Fenolamina puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la Fenolamina en sus aminas correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en el anillo de imidazolina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se pueden utilizar agentes halogenantes como cloro o bromo para reacciones de sustitución.

Principales Productos Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y otros derivados reducidos.

Sustitución: Derivados halogenados y otros productos sustituidos

Aplicaciones Científicas De Investigación

Clinical Applications

Phentolamine hydrochloride has several established clinical applications:

- Hypertensive Emergencies : Primarily used for the control of hypertensive episodes in patients with pheochromocytoma, especially during surgical procedures or stress events. It helps manage acute hypertension effectively by counteracting the effects of catecholamines released during these episodes .

- Reversal of Local Anesthesia : Marketed under the brand name OraVerse, phentolamine mesylate is used to reverse soft tissue anesthesia induced by local anesthetics containing vasoconstrictors. This application is particularly beneficial in dental procedures .

- Dermal Necrosis Prevention : Phentolamine is indicated for the prevention and treatment of dermal necrosis following extravasation of norepinephrine. This application is critical in emergency medicine to mitigate tissue damage caused by catecholamine infiltration .

- Erectile Dysfunction : Occasionally used as a treatment for erectile dysfunction when other therapies are contraindicated or ineffective. Phentolamine enhances blood flow to the penis when injected intracavernosally .

- Diagnostic Tool : It serves as a diagnostic agent in the pheochromocytoma blocking test, helping to confirm the presence of this tumor by assessing catecholamine levels before and after administration .

Management of Pheochromocytoma

A study documented the use of phentolamine in a patient undergoing adrenalectomy for pheochromocytoma. The patient experienced hypertensive crises due to catecholamine release during manipulation of the tumor. Administration of phentolamine effectively controlled blood pressure fluctuations and facilitated a successful surgical outcome .

Reversal of Dental Anesthesia

In a clinical trial assessing the efficacy of OraVerse, patients who received phentolamine mesylate showed a significant reduction in recovery time from local anesthesia compared to those who did not receive the reversal agent. This study highlighted its utility in enhancing patient comfort during dental procedures .

Treatment of Norepinephrine Extravasation

A case report described a patient who developed significant tissue necrosis following norepinephrine extravasation. Treatment with phentolamine was initiated promptly, resulting in improved perfusion and healing of the affected area, demonstrating its efficacy in preventing severe complications from catecholamine extravasation .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Hypertensive Emergencies | Control hypertensive episodes due to pheochromocytoma | High |

| Reversal of Local Anesthesia | Reverses soft tissue anesthesia from local anesthetics | Moderate |

| Dermal Necrosis Prevention | Prevents necrosis from norepinephrine extravasation | High |

| Erectile Dysfunction | Enhances penile blood flow when injected | Moderate |

| Diagnostic Tool | Confirms pheochromocytoma presence through blocking test | High |

Mecanismo De Acción

El Clorhidrato de Fenolamina funciona bloqueando competitivamente los receptores alfa-1 y alfa-2 adrenérgicos. Este bloqueo da como resultado la vasodilatación de los músculos lisos vasculares, lo que lleva a una disminución de la presión arterial. El compuesto también inhibe los receptores alfa-2, que funcionan como retroalimentación negativa presináptica para la liberación de norepinefrina, lo que lleva a un aumento de la frecuencia cardíaca .

Compuestos Similares:

Fenoxibenzamina: Otro bloqueador alfa-adrenérgico que se utiliza para controlar la hipertensión y el feocromocitoma.

Tolazolina: Se utiliza por sus efectos vasodilatadores en el tratamiento de la hipertensión pulmonar.

Papaverina: Un relajante muscular liso utilizado en el tratamiento de la impotencia y como vasodilatador .

Singularidad del Clorhidrato de Fenolamina: El Clorhidrato de Fenolamina es único debido a su naturaleza reversible y no selectiva, lo que permite su uso en una variedad de aplicaciones médicas e investigativas. Su capacidad para inducir rápidamente la vasodilatación y controlar las crisis hipertensivas lo convierte en una herramienta valiosa tanto en entornos clínicos como de investigación .

Comparación Con Compuestos Similares

Phenoxybenzamine: Another alpha-adrenergic blocker used to manage hypertension and pheochromocytoma.

Tolazoline: Used for its vasodilatory effects in treating pulmonary hypertension.

Papaverine: A smooth muscle relaxant used in the treatment of impotence and as a vasodilator .

Uniqueness of Phentolamine Hydrochloride: this compound is unique due to its reversible and non-selective nature, allowing it to be used in a variety of medical and research applications. Its ability to rapidly induce vasodilation and manage hypertensive crises makes it a valuable tool in both clinical and research settings .

Actividad Biológica

Phentolamine hydrochloride is a reversible, non-selective alpha-adrenergic antagonist predominantly used in clinical settings for its vasodilatory effects. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

Phentolamine functions primarily as an antagonist at both alpha-1 and alpha-2 adrenergic receptors. Its blockade of alpha-1 receptors leads to vasodilation and a subsequent decrease in blood pressure. Conversely, by inhibiting alpha-2 receptors, phentolamine disrupts the presynaptic negative feedback mechanism for norepinephrine release, resulting in increased sympathetic outflow and potential reflex tachycardia .

Key Mechanisms:

- Vasodilation : Induces relaxation of vascular smooth muscle.

- Increased Norepinephrine Release : Due to alpha-2 receptor blockade.

- Pupil Dilation : Reversal of mydriasis caused by muscarinic antagonists .

Pharmacokinetics

Phentolamine is administered via various routes including intravenous, intramuscular, and ocular applications. Key pharmacokinetic parameters include:

Clinical Applications

Phentolamine is utilized in several clinical scenarios:

- Hypertensive Emergencies : Particularly effective in managing hypertension associated with pheochromocytoma.

- Extravasation Injury Prevention : Used to mitigate tissue damage from dopamine extravasation during intravenous administration .

- Erectile Dysfunction Treatment : Administered intracevnosally to enhance blood flow to the penis.

- Pain Management : Employed in complex regional pain syndrome as a diagnostic and therapeutic agent .

Recent Research Findings

Recent studies have highlighted novel roles for phentolamine beyond traditional uses:

- Nerve Injury Recovery :

- Dopamine-Induced Extravasation :

- Gastrointestinal Motility :

Case Study 1: Prevention of Dopamine-Induced Injury

A controlled study involving 80 rats assessed the efficacy of phentolamine against dopamine-induced extravasation injuries. Results showed that both doses of phentolamine (0.5 mg and 1 mg) significantly reduced tissue damage compared to saline controls.

Case Study 2: Nerve Injury Recovery

In a sciatic nerve crush model, phentolamine treatment improved functional recovery metrics significantly compared to saline-treated groups at 14 days post-injury. Statistical analyses showed significant differences in motor function recovery (p = 0.0036) and axon counts (p = 0.0432) between treatment groups .

Propiedades

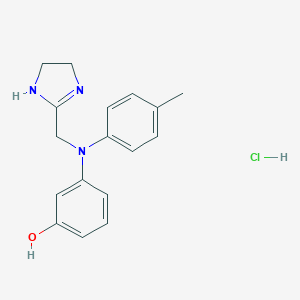

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223271 | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73-05-2 | |

| Record name | Phentolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.